molecular formula C26H16O2S2 B184640 9,10-Anthracenedione, 1,5-bis(phenylthio)- CAS No. 55879-96-4

9,10-Anthracenedione, 1,5-bis(phenylthio)-

Cat. No.: B184640
CAS No.: 55879-96-4
M. Wt: 424.5 g/mol
InChI Key: JGDLEVAYNWLIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Anthracenedione, 1,5-bis(phenylthio)- is a useful research compound. Its molecular formula is C26H16O2S2 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound 9,10-Anthracenedione, 1,5-bis(phenylthio)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9,10-Anthracenedione, 1,5-bis(phenylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 1,5-bis(phenylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55879-96-4

Molecular Formula

C26H16O2S2

Molecular Weight

424.5 g/mol

IUPAC Name

1,5-bis(phenylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C26H16O2S2/c27-25-20-14-8-16-22(30-18-11-5-2-6-12-18)24(20)26(28)19-13-7-15-21(23(19)25)29-17-9-3-1-4-10-17/h1-16H

InChI Key

JGDLEVAYNWLIKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5

55879-96-4

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The yellow pleochroic 1,5-bis(phenylthio)anthraquinone was prepared as follows: Two equivalents (2.2 g) mercaptobenzene were added to 30 g NN'Dimethylformamide, 5 g potassium carbonate, one equivalent (2.7 g) 1,5-dichloroanthraquinone and heated to reflux for 4 hours, after which 100 ml methanol were added after cooling to 80° C. Upon collecting the crystalline product by filtration, chromatography on alumina using toluene-methanol, and drying, the bright yellow orange crystalline product was obtained.
Quantity
2.2 g
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reactant
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[Compound]
Name
NN'Dimethylformamide
Quantity
30 g
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reactant
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5 g
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reactant
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2.7 g
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reactant
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100 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,5-Dichloroanthraquinone (100 parts) is added at room temperature with stirring to a mixture of dimethylformamide (474 parts), thiophenol (135 parts) and potassium carbonate (63 parts). The suspension is heated at 125° C. for 3 hours, cooled to room temperature and then cooled to 5° C. for 1 hour. The precipitate is filtered off and washed with a 50/50 mixture of 95% ethanol and 8% sodium hydroxide solution (2×250 parts). The filter cake is then slurried with a further 500 parts of the ethanol/sodium hydroxide solution mixture. After stirring at room temperature for 1 hour, the precipitate is filtered off and washed again with ethanol/sodium hydroxide solution mixture (5×100 parts), followed by water (250 parts) containing glacial acetic acetic acid (25 parts) and finally water (3×250 parts). The filter-cake is dried at 70° C. giving 140.4 parts of 1,5-bis(phenylthio) anthraquinone, mp (melting point) 256° C.
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